

Application Note: Quantification of Erysubin B using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest

Compound Name: *Erysubin B*

Cat. No.: *B104357*

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Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of **Erysubin B**, a prenylated isoflavone found in various *Erythrina* species. The described protocol is designed for researchers, scientists, and professionals in the field of drug development and natural product analysis. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and acidified water, ensuring optimal separation and quantification of **Erysubin B** from complex matrices.

Introduction

Erysubin B is a bioactive isoflavonoid isolated from plants of the *Erythrina* genus, notably *Erythrina suberosa*.^[1] Isoflavonoids are a class of polyphenolic compounds that have garnered significant interest due to their potential therapeutic properties. Accurate and precise quantification of these compounds is essential for quality control of herbal medicines, pharmacokinetic studies, and the development of new therapeutic agents. This document provides a comprehensive protocol for the extraction and subsequent HPLC analysis of **Erysubin B**.

Chemical Structure of **Erysubin B**

A definitive chemical structure for **Erysubin B** was not found in the public domain at the time of this writing. It is characterized as a prenylated isoflavone.

Experimental Protocols

Sample Preparation: Extraction of Erysubin B from Plant Material

This protocol outlines the extraction of **Erysubin B** from dried and powdered plant material (e.g., root or bark of *Erythrina suberosa*).

Materials and Reagents:

- Dried, powdered plant material
- Methanol (HPLC grade)
- Water (HPLC grade)
- Vortex mixer
- Ultrasonic bath
- Centrifuge
- 0.22 µm syringe filters

Procedure:

- Accurately weigh 1.0 g of the dried, powdered plant material into a centrifuge tube.
- Add 10 mL of 80% aqueous methanol to the tube.
- Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
- Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.
- Centrifuge the mixture at 4000 rpm for 15 minutes.

- Carefully decant the supernatant into a clean collection tube.
- Repeat the extraction process (steps 2-6) on the plant material pellet with an additional 10 mL of 80% aqueous methanol to ensure complete extraction.
- Combine the supernatants from both extractions.
- Filter the combined extract through a 0.22 µm syringe filter into an HPLC vial.
- The sample is now ready for HPLC analysis.

HPLC Quantification of Erysubin B

This protocol describes the chromatographic conditions for the quantification of **Erysubin B**.

Instrumentation and Materials:

- High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD)
- C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
- Acetonitrile (HPLC grade)
- Formic acid (analytical grade)
- Water (HPLC grade)
- **Erysubin B** reference standard

Chromatographic Conditions:

| Parameter | Value |
|----------------------|---|
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min, 30-70% B; 20-25 min, 70-30% B; 25-30 min, 30% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 262 nm* |

*Note: The specific UV absorbance maximum for **Erysubin B** is not readily available in the literature. A wavelength of 262 nm is selected as it is a common and effective wavelength for the quantification of isoflavones.

Standard Preparation:

- Prepare a stock solution of **Erysubin B** reference standard in methanol at a concentration of 1 mg/mL.
- From the stock solution, prepare a series of calibration standards by serial dilution with the initial mobile phase composition (70% Mobile Phase A, 30% Mobile Phase B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Data Presentation

Table 1: Linearity and Range of Erysubin B Calibration

(Representative data is shown below for illustrative purposes)

| Concentration (µg/mL) | Peak Area (mAU*s) |
|---|-------------------|
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,987 |
| 25 | 380,543 |
| 50 | 759,876 |
| 100 | 1,522,345 |
| Correlation Coefficient (r ²) | 0.9998 |

Table 2: Precision and Accuracy of the HPLC Method

(Representative data is shown below for illustrative purposes)

| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Accuracy (% Recovery) |
|----------|-----------------------|---------------------------------|---------------------------------|-----------------------|
| LQC | 5 | 2.1 | 2.8 | 98.5 |
| MQC | 25 | 1.5 | 2.2 | 101.2 |
| HQC | 75 | 1.1 | 1.9 | 99.3 |

Mandatory Visualization

Caption: Experimental workflow for the quantification of **Erysubin B**.

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References

- 1. Erysubins C-F, four isoflavonoids from Erythrina suberosa var. glabrescences - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Quantification of Erysubin B using High-Performance Liquid Chromatography (HPLC)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b104357#hplc-method-for-erysubin-b-quantification]

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